
4-(Thiophen-3-YL)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thiophen-3-YL)piperidine-3-carboxylic acid: is a heterocyclic compound with a fused piperidine and thiophene ring system. Its chemical formula is C11H13NO2S. Thiophene derivatives, like this compound, have attracted significant interest due to their potential as biologically active molecules. They find applications in various fields, including industrial chemistry, material science, and pharmaceuticals .
Preparation Methods
Several synthetic routes lead to thiophene derivatives, including the condensation reactions. Here are some notable methods for synthesizing 4-(Thiophen-3-YL)piperidine-3-carboxylic acid:
-
Gewald Reaction: : This condensation reaction involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The Gewald reaction produces aminothiophene derivatives.
-
Paal–Knorr Reaction: : In this method, 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) as a sulfurizing agent, leading to thiophene derivatives.
Chemical Reactions Analysis
4-(Thiophen-3-YL)piperidine-3-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions may include substituted thiophenes or piperidine derivatives.
Scientific Research Applications
This compound has diverse applications:
Medicinal Chemistry: Thiophene derivatives exhibit pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects.
Organic Semiconductors: Thiophene-based molecules contribute to organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Corrosion Inhibitors: Thiophene derivatives find use in industrial chemistry as corrosion inhibitors.
Mechanism of Action
The specific mechanism by which 4-(Thiophen-3-YL)piperidine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have information on direct analogs, it’s essential to compare this compound with related structures to highlight its uniqueness.
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-thiophen-3-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)9-5-11-3-1-8(9)7-2-4-14-6-7/h2,4,6,8-9,11H,1,3,5H2,(H,12,13) |
InChI Key |
ZXZQVMIIVDYGFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1C2=CSC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13074013.png)
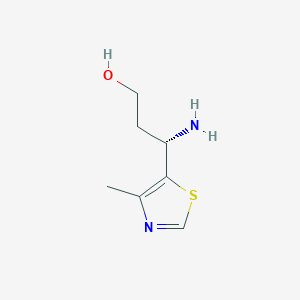
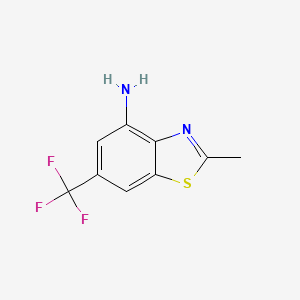

![methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13074050.png)
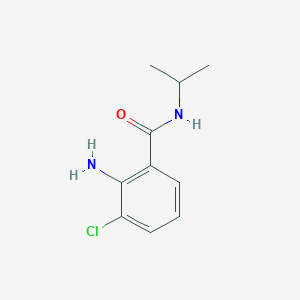


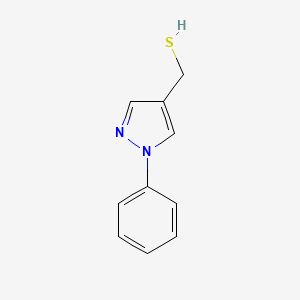
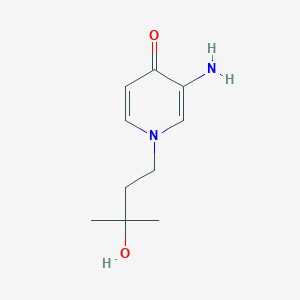

![7H-pyrrolo[2,3-c]pyridazin-4-amine](/img/structure/B13074079.png)

